molecular formula C13H16N2OS B214109 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide

Cat. No. B214109
M. Wt: 248.35 g/mol
InChI Key: RFIZXKQWWBSQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pain management. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a receptor involved in the sensation of pain and temperature.

Mechanism of Action

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide works by blocking the activation of the TRPV1 receptor. TRPV1 is a receptor that is activated by a variety of stimuli, including heat, acid, and capsaicin. When TRPV1 is activated, it results in the release of neuropeptides that amplify pain signals. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide binds to the TRPV1 receptor and prevents its activation, thereby reducing pain signals.
Biochemical and Physiological Effects:
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of neuropeptides that amplify pain signals, which results in a reduction in pain. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide has also been shown to reduce inflammation in animal models of inflammatory pain. In addition, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide has been shown to have a low toxicity profile, which makes it a promising candidate for further development as a pain management drug.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide is its selectivity for the TRPV1 receptor. This means that it can specifically target this receptor and reduce pain signals without affecting other receptors in the body. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a pain management drug. However, one of the limitations of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide. One area of research is the development of more effective formulations of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide that can improve its solubility and bioavailability. Another area of research is the exploration of the potential applications of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide in other areas of pain management, such as cancer pain. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide and its potential as a pain management drug.

Synthesis Methods

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide involves a multi-step process that starts with the reaction of 2-methylthiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-cyano-6-methyl-4-hydroxy-2H-1-benzothiopyran to form the corresponding ester. The ester is then reduced with lithium aluminum hydride to form the alcohol, which is then reacted with propanoyl chloride to form N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide.

Scientific Research Applications

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide has been extensively studied for its potential applications in pain management. TRPV1 is a receptor that is involved in the sensation of pain and temperature, and its activation results in the release of neuropeptides that amplify pain signals. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide is a selective antagonist of TRPV1, which means that it can block the activation of this receptor and reduce pain signals. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain.

properties

Product Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide

InChI

InChI=1S/C13H16N2OS/c1-3-12(16)15-13-10(7-14)9-5-4-8(2)6-11(9)17-13/h8H,3-6H2,1-2H3,(H,15,16)

InChI Key

RFIZXKQWWBSQHB-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C#N

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C#N

Origin of Product

United States

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